Cas no 29256-93-7 (Benzenamine,N,N,?-trimethyl-)

Benzenamine,N,N,?-trimethyl- structure
Benzenamine,N,N,?-trimethyl- structure
Product Name:Benzenamine,N,N,?-trimethyl-
CAS No:29256-93-7
MF:C9H13N
MW:135.206222295761
CID:268448
PubChem ID:11869
Update Time:2025-04-19

Benzenamine,N,N,?-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N,N,?-trimethyl-
    • (Dimethylamino)toluene
    • Dimethyltoluidine
    • N,N-Dimethyltoluidine
    • Toluidine,N,N-dimethyl- (7CI,8CI)
    • EINECS 210-199-8
    • UNII-56PT61F2XE
    • 56PT61F2XE
    • A868845
    • BENZENAMINE, N,N,?-TRIMETHYL-
    • NSC 1784
    • N,N,2-Trimethylbenzenamine
    • 2-Methyl-N,N-dimethylaniline
    • InChI=1/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
    • FT-0629562
    • ortho-dimethylaminotoluene
    • o-Methyldimethylaniline
    • NS00019616
    • 2,N,N-Trimethylaniline
    • trimethylaniline
    • N,N,2-TRIMETHYLANILINE
    • MFCD00035789
    • 609-72-3
    • 4-12-00-01747 (Beilstein Handbook Reference)
    • DTXSID8052279
    • JDEJGVSZUIJWBM-UHFFFAOYSA-
    • Dimethyl-o-toluidine
    • N,N-Dimethyl-o-toluidine
    • N,N-Dimethyl-2-methylaniline
    • 2-Dimethylaminotoluene
    • Benzenamine,N,2-trimethyl-
    • CS-0238172
    • N,N-Dimethyl-o-toluidine, 99%
    • AI3-12124
    • NSC-1784
    • 29256-93-7
    • BRN 2205144
    • Benzamine, N,N,2-trimethyl-
    • N,N-DIMETHYL-O-METHYLANILINE
    • o-Toluidine, N,N-dimethyl-
    • EN300-19103
    • AKOS009028848
    • Benzene, 1-(dimethylamino)-2-methyl-
    • Benzeneamine,N,N,2-trimethyl-
    • WLN: 1N1&R B1
    • NSC1784
    • N,2-Trimethylaniline
    • N,N,2-Trimethylbenzamine
    • SCHEMBL29239
    • D89722
    • Dimethyl-o-toluidin
    • D0805
    • Benzenamine, N,N,2-trimethyl-
    • O-METHYL-N,N-DIMETHYLANILINE
    • o-Toluidine,N-dimethyl-
    • Inchi: 1S/C9H13N/c1-8-6-4-5-7-9(8)10(2)3/h4-7H,1-3H3
    • InChI Key: JDEJGVSZUIJWBM-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 135.104799
  • Monoisotopic Mass: 135.104799
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 98.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 3.2

Experimental Properties

  • Density: Relative vapor density (air = 1): 4.7
  • Melting Point: -60.0 °C
  • Boiling Point: 185.9°Cat760mmHg
  • Flash Point: 72.6°C
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